3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Indole-based Catalysts for Ethylene Polymerization
Indole frameworks have been used to bridge bisphosphine monoxide ligands, constructing efficient palladium catalysts for ethylene polymerization and copolymerization with polar monomers. These catalysts have shown varying activities and have generated polyethylenes of different molecular weights. This innovation reflects the crucial role of backbone structures in catalyst design and opens new opportunities for catalyst development (Kang-kang Li et al., 2020).
Electrochromic Materials
Free-standing electrochromic materials based on poly(5,7-bis(2-(3,4-ethylenedioxy)thienyl)-indole) have been developed. These materials exhibit superior electrochromic properties, showing two distinct colors under various potentials, and have potential applications in electrochromic devices (ECDs) for their fast response time, high coloration efficiency, and long-term stability (Xiaoyan Yang et al., 2017).
Reactions with Vinyl Cations
The reaction between indoline derivatives and bis[4-(dimethylamino)phenyl]ethylene, known as "Michler's ethylene", has been studied. The products and mechanisms involved demonstrate the potential for creating novel compounds through such interactions, providing insights into reaction mechanisms and product formation (D. J. Zwanenburg & T. Maas, 2010).
Grafting on Organic Polymer Surfaces
The compound poly[bis((methoxyethoxy)ethoxy)phosphazene] has been covalently bonded and cross-linked to the surfaces of several organic polymers, showcasing a method for modifying polymer surfaces for various applications (H. Allcock et al., 1992).
OLED Material Development
The synthesis and evaluation of a pyridine- and oxadiazole-containing hole-blocking material for organic light-emitting diodes (OLEDs) demonstrate the potential of novel materials in enhancing the efficiency and performance of OLEDs (Changsheng Wang et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-4-22(24-17-27-25-8-6-5-7-23(24)25)26(18-9-13-20(28-2)14-10-18)19-11-15-21(29-3)16-12-19/h5-17,27H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSINTIIPIQKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.